An In-depth Technical Guide to 1,1-Dimethyl-3-(piperidin-4-yl)urea Hydrochloride: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 1,1-Dimethyl-3-(piperidin-4-yl)urea Hydrochloride: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and potential applications of 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride. This compound belongs to the piperidine-urea class of molecules, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active agents. This document details a robust synthetic pathway, outlines methods for analytical characterization, discusses safety considerations, and explores the promising role of this compound as a building block in drug discovery. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively synthesize, handle, and utilize 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride in their research endeavors.
Introduction
The urea functional group is a cornerstone in medicinal chemistry, prized for its unique hydrogen bonding capabilities which facilitate strong and specific interactions with biological targets.[1][2][3] When incorporated into a piperidine ring, a common scaffold in pharmaceuticals, the resulting piperidine-urea motif offers a versatile platform for the development of novel therapeutics.[4] These derivatives have been explored for a multitude of pharmacological activities, including as enzyme inhibitors and receptor antagonists.[5][6] 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride is a key intermediate and building block within this chemical space. Its hydrochloride salt form enhances aqueous solubility and stability, making it amenable to a variety of experimental conditions. This guide serves as a detailed resource for scientists working with or considering the use of this compound.
Physicochemical Properties
While specific experimental data for 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride is not extensively published, its properties can be reliably predicted based on its structural components and data from analogous compounds.
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C₈H₁₈ClN₃O | [7] |
| Molecular Weight | 207.70 g/mol | [7] |
| Appearance | White to off-white crystalline solid | Based on similar urea hydrochloride compounds.[8] |
| Melting Point | Expected to be >200 °C (decomposes) | Urea hydrochlorides are salts and typically have high melting points.[8] |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | The hydrochloride salt form significantly increases aqueous solubility. DMSO is a good solvent for many urea-containing compounds.[9] |
| pKa | Estimated piperidine amine pKa ~10-11 | The piperidine nitrogen is the most basic site. |
Synthesis and Purification
The synthesis of 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride is a two-step process commencing with commercially available starting materials. The core principle involves the formation of a urea linkage followed by the removal of a protecting group.
Synthetic Scheme
Caption: Synthetic pathway for 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride.
Step 1: Synthesis of tert-butyl 4-(3,3-dimethylureido)piperidine-1-carboxylate
This step involves the reaction of a protected piperidine amine with dimethylcarbamoyl chloride. The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial to prevent undesired side reactions.
Experimental Protocol:
-
To a stirred solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) at 0 °C, add 1,1-dimethylcarbamoyl chloride (1.1 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the desired Boc-protected urea intermediate.
Step 2: Synthesis of 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride (Final Product)
The final step is the deprotection of the Boc group under acidic conditions to yield the hydrochloride salt of the target compound.
Experimental Protocol:
-
Dissolve the purified tert-butyl 4-(3,3-dimethylureido)piperidine-1-carboxylate (1.0 eq.) in a suitable solvent such as dioxane or ethyl acetate.
-
Add a solution of hydrochloric acid in the corresponding solvent (e.g., 4M HCl in dioxane, a significant excess) to the mixture at room temperature.
-
Stir the reaction for 2-4 hours. The hydrochloride salt of the deprotected product will often precipitate out of the solution.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Collect the precipitate by filtration, wash with a non-polar solvent like diethyl ether to remove any non-polar impurities, and dry under vacuum to obtain the final product, 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. The expected chemical shifts for the target compound are predicted based on the analysis of its structural fragments and data from similar molecules.[9][10]
-
¹H NMR (in D₂O or DMSO-d₆):
-
Dimethyl Protons (-N(CH₃)₂): A singlet around 2.7-2.9 ppm.
-
Piperidine Protons: A series of multiplets between 1.5-3.5 ppm. The proton on the carbon bearing the urea group (CH-NH) is expected to be a multiplet around 3.6-4.0 ppm.
-
NH Protons: The urea NH and the piperidinium NH⁺ protons will appear as broad singlets, and their chemical shifts will be concentration and solvent dependent. In DMSO-d₆, these are more likely to be observed.
-
-
¹³C NMR (in D₂O or DMSO-d₆):
-
Urea Carbonyl (C=O): A signal in the range of 155-160 ppm.[11]
-
Dimethyl Carbons (-N(CH₃)₂): A signal around 36-38 ppm.
-
Piperidine Carbons: Signals in the aliphatic region, typically between 30-50 ppm. The carbon attached to the urea nitrogen (C-NH) would be expected around 45-50 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For the free base form of the target compound, the expected exact mass can be calculated.
-
Expected Molecular Ion (M+H)⁺: For C₈H₁₇N₃O, the expected m/z would be approximately 186.14. In ESI-MS, the protonated molecule is the most likely observed ion.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of the synthesized compound. A reversed-phase HPLC method would be suitable.
Illustrative HPLC Method:
-
Column: C18 reversed-phase column.[12]
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile, with an acidic modifier such as formic acid or trifluoroacetic acid to ensure good peak shape.[12]
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) where the urea chromophore absorbs.
Caption: A simplified workflow for HPLC analysis.
Safety and Handling
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood.[13][14] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13][14] Avoid inhalation of dust and contact with skin and eyes.[13][14]
-
Reactivity: The compound is a hydrochloride salt and may be corrosive. It is incompatible with strong bases and oxidizing agents.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[13]
Applications in Drug Discovery
The 1,1-dimethyl-3-(piperidin-4-yl)urea scaffold is a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications. The presence of the secondary amine on the piperidine ring allows for further functionalization, enabling the exploration of a wide chemical space.
-
Enzyme Inhibition: The urea moiety can act as a hydrogen bond donor and acceptor, making it an effective pharmacophore for interacting with the active sites of various enzymes. Diaryl urea derivatives, for example, are known kinase inhibitors.[15]
-
Receptor Antagonism: Piperidine-urea derivatives have been successfully developed as antagonists for various G-protein coupled receptors (GPCRs), such as the CXCR3 receptor.[5]
-
Neuroprotective Agents: Recent studies have shown that certain piperidine urea derivatives exhibit neuroprotective properties, suggesting their potential in the treatment of neurodegenerative diseases.[6]
The synthesis of a library of compounds based on the 1,1-Dimethyl-3-(piperidin-4-yl)urea core, through derivatization of the piperidine nitrogen, can lead to the discovery of novel drug candidates with diverse biological activities.
Conclusion
1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride is a synthetically accessible and versatile building block for drug discovery and medicinal chemistry. This guide has provided a detailed overview of its chemical properties, a plausible and detailed synthetic route with purification protocols, and a framework for its analytical characterization. By understanding the chemistry and potential applications of this compound, researchers can effectively utilize it in the design and synthesis of novel therapeutic agents. As with all chemical research, adherence to proper safety protocols is paramount.
References
- Actylis Lab Solutions. (2022, February 16). Safety Data Sheet Section 1: IDENTIFICATION OF THE SUBSTANCE/MIXTURE AND OF THE COMPANY/UNDERTAKING.
- Fisher Scientific. (2025, December 24).
- Essential Industries. (2014, December 19).
- Chemw
- Li, et al. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Pharmaceutical Fronts.
- Essential Industries.
- Macmillan Group - Princeton University.
- SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
- Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000294).
- Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
- Google Patents. (2016). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
- Google Patents. (2015). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
- Macmillan Group - Princeton University.
- Sigma-Aldrich. HPLC Analysis of Urea, Carbamate, Triazine, Aniline Pesticides on Discovery ® C18.
- Google Patents. (2022). CN109956891B - Technical method for preparing 1, 1-dimethyl urea.
- PubMed. (n.d.).
- Google Patents. WO2019038657A1 - Pharmaceutical aqueous formulation comprising 1-(4-{[4-(dimethylamino)piperidin-1-yl]carbonyl}phenyl) -.
- Google Patents. WO2017036432A1 - A production method of 1-(4-fluorobenzyl)-3-(4-isobutoxybenzyl)-1-(1-methylpiperidin- 4— yl)urea and its deuterated analogs not containing dimeric impurities.
- PubChem. Tert-butyl 4-(hydroxymethyl)
- PubChem.
- Benchchem. Application Notes and Protocols: 1H and 13C NMR of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea.
- PubChem. tert-Butyl 4-(methylamino)
- ResearchGate. 1 H and 13 C NMR spectra of poly(amide urea) 4a in DMSO- d 6 (D = DMSO; F = formic acid).
- Google Patents. Preparation method of (3S, 4R)
- MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- ResearchGate.
- PubMed. (1992). 1H, 15N and 13C NMR assignments of the 434 repressor fragments 1-63 and 44-63 unfolded in 7 M urea.
- NIST WebBook. N-tert-Butoxycarbonyl-4-piperidone.
- Common Organic Chemistry. (2013, September 12). WO 2013/134298 Al.
- PubChemLite. 3,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride.
- ChemicalBook. 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride | 1233955-06-0.
- MDPI. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion.
- PubChem. tert-Butyl 4-[(2E)-3-(dimethylamino)
- PMC. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
- PMC - NIH.
- Curia Global.
- NIH. Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials.
Sources
- 1. tert-Butyl 4-(methylamino)piperidine-1-carboxylate | C11H22N2O2 | CID 15380702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H, 15N and 13C NMR assignments of the 434 repressor fragments 1-63 and 44-63 unfolded in 7 M urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and structure-activity relationships of 1-aryl-3-piperidin-4-yl-urea derivatives as CXCR3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride | 1233955-06-0 [chemicalbook.com]
- 8. jmnspecialties.com [jmnspecialties.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 13. actylislab.com [actylislab.com]
- 14. essind.com [essind.com]
- 15. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]
| ChemicalBook[